molecular formula C21H15N5O3S2 B13378559 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide

2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide

Cat. No.: B13378559
M. Wt: 449.5 g/mol
InChI Key: YEZJLVJBCFNIQE-NUGSKGIGSA-N
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Description

2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a pyrimidine ring, and a sulfenyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide typically involves multi-step organic reactionsThe final step involves the addition of the sulfenyl cyanide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfenyl cyanide group, converting it to thiols or amines.

    Substitution: The benzothiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H15N5O3S2

Molecular Weight

449.5 g/mol

IUPAC Name

[2-[(E)-[1-(3,4-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-1,3-benzothiazol-6-yl] thiocyanate

InChI

InChI=1S/C21H15N5O3S2/c1-11-3-4-13(7-12(11)2)26-19(28)15(18(27)25-21(26)29)9-23-20-24-16-6-5-14(30-10-22)8-17(16)31-20/h3-9,28H,1-2H3,(H,25,27,29)/b23-9+

InChI Key

YEZJLVJBCFNIQE-NUGSKGIGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)/C=N/C3=NC4=C(S3)C=C(C=C4)SC#N)O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=NC4=C(S3)C=C(C=C4)SC#N)O)C

Origin of Product

United States

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